Home > Products > Screening Compounds P94464 > 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one
8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one - 22315-26-0

8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one

Catalog Number: EVT-3517611
CAS Number: 22315-26-0
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multi-step synthesis from diethyl meso-2,5-dibromoadipate: This method, reported to yield the product in four steps with an overall yield of 19%, involves the cyclization of diethyl cis-1-methylpyrrolidine dicarboxylate with benzylamine. This cyclization forms 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione as a key intermediate. []
  • Direct synthesis from piperazinone derivatives: This approach utilizes transannular enolate alkylation of piperazinone derivatives, providing a more flexible route with potential for diverse substitutions at the alpha carbon position of the bicyclic framework. []
Chemical Reactions Analysis
  • N-acylation: Introducing acyl groups at the nitrogen atoms allows for further derivatization and modifications of the scaffold's properties. []
  • Alkylation: The presence of the ketone group provides an opportunity for alkylation reactions, potentially leading to the formation of new carbon-carbon bonds and more complex structures. []
Applications
  • Farnesyltransferase inhibitors: Researchers have synthesized a conformationally constrained farnesyltransferase inhibitor using the 8-methyl-3,8-diazabicyclo[3.2.1]octan-2-one scaffold. This inhibitor helped elucidate the enzyme-bound conformation of farnesyltransferase, a crucial enzyme involved in cellular signaling pathways. []
  • Analgesic activity: Studies on 3,8-diazabicyclo[3.2.1]octane derivatives, structurally related to the potent natural analgesic epibatidine, have shown promising analgesic effects. While the specific compound 8-methyl-3,8-diazabicyclo[3.2.1]octan-2-one was not tested, the research highlights the potential of this bicyclic framework in developing new analgesics. []

3,8-Diazabicyclo[3.2.1]octan-2-one

  • Compound Description: This compound serves as the core structure for a series of derivatives investigated as potential farnesyltransferase inhibitors. [] These inhibitors are designed to mimic peptides and exhibit conformational restriction. []
  • Relevance: This compound represents the unsubstituted parent structure of 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one. [] The key structural difference lies in the absence of the methyl substituent at the 8-position in 3,8-Diazabicyclo[3.2.1]octan-2-one.

6-Thia-3,8-diazabicyclo[3.2.1]octan-2-one

  • Compound Description: This compound, specifically its N3,N8-diacyl derivative (I), serves as a starting material in a study focused on ring expansion reactions. [] These reactions utilize reagents like PC15 or S02Cl2 to yield 6-substituted derivatives of 7-thia-2,5-diazabicyclo[2.2.2]octan-3-one. []
  • Relevance: This compound is structurally analogous to 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one, with the key difference being the replacement of the methylene group at the 6-position with a sulfur atom. []

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione

  • Compound Description: This bicyclic compound serves as a crucial intermediate in an improved synthetic route for 8-Methyl-3,8-diazabicyclo[3.2.1]octane. [] Its synthesis involves a challenging cyclization reaction starting from diethyl cis-1-methylpyrrolidine dicarboxylate. []
  • Relevance: This compound shares the core bicyclic structure with 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one. [] Key differences lie in the presence of a benzyl substituent at the 3-position and an additional carbonyl group at the 4-position.

3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a)

  • Compound Description: This compound exhibits significant analgesic properties, particularly noticeable at a subcutaneous dose of 1 mg/kg. [] It displays a pharmacological profile analogous to epibatidine, suggesting potential involvement with the nicotinic system. []
  • Relevance: This compound shares the core bicyclic structure with 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one. [] The distinction arises from the substitution at the 3-position with a 6-chloro-3-pyridazinyl group and the absence of the carbonyl group at the 2-position.

8-Hydroxy-1,4,5,7-tetramethyl-6,8-diazabicyclo[3.2.1]oct-6-ene 6-oxide

  • Compound Description: This compound, characterized as a nitrone derivative, results from the thermal cyclodimerization of 3-methyl-3-buten-2-one oxime. [, ] It exhibits a unique property of readily converting into a stable nitroxy radical upon interaction with poly(N-methylacrylamide) radicals. []
  • Relevance: While structurally distinct from 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one, this compound highlights a shared research interest in the chemistry of bicyclo[3.2.1]octane systems. []

5-Aryl-3-(8-azabicyclo[3.2.1]octan-3-yl)-1,3,4-oxadiazol-2(3H)-one

  • Compound Description: This compound class forms the basis of a patent claiming novel therapeutic applications. [] Specific substitutions at R1, X1, X2, X3, and R2 within the molecular structure define a wide array of derivatives with potential pharmacological activities. []
  • Relevance: This compound class shares the core 8-azabicyclo[3.2.1]octane moiety with 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one, although it lacks the bridging nitrogen and carbonyl group. [] The presence of the 1,3,4-oxadiazol-2(3H)-one ring system further differentiates it.

2-(α-Hydroxybenzyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-one

  • Compound Description: This compound results from the reaction of tropinone's lithium enolate with benzaldehyde. [] Its structure, specifically the exo-anti diastereoisomer, was confirmed through crystallographic analysis. [] The piperidine ring adopts a flattened chair conformation. []
  • Relevance: This compound shares the core 8-methyl-8-azabicyclo[3.2.1]octan-3-one scaffold with 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one. [] The key distinction lies in the presence of a α-hydroxybenzyl substituent at the 2-position.

Methyl (Z)-5-ethyl-4-ethylidene-8-methyl-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-endo-6-carboxylate

  • Compound Description: This compound is formed through a 1,3-dipolar cycloaddition reaction between methyl acrylate and a 3-oxidopyrazinium species, generated in situ from 5,6-diethylpyrazin-2-one. [] Notably, this compound exists in its enamine tautomeric form and displays Z geometry at the exocyclic double bond. []
  • Relevance: This compound exemplifies a distinct bicyclic system, 3,8-diazabicyclo[3.2.1]octane, structurally analogous to the core of 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one. []

3-(3-Hydroxy-3-methyl)butyl-3,8-diazabicyclo[3.2.1]octane

  • Compound Description: This compound serves as a key intermediate in a study exploring the synthesis and analgesic activity of various 3,8-diazabicyclo[3.2.1]octane derivatives. [] Esters and carbamates of this compound were synthesized and evaluated for their pharmacological properties. []
  • Relevance: This compound shares the core bicyclic structure with 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one, lacking only the carbonyl group at the 2-position. [] The 3-(3-hydroxy-3-methyl)butyl substituent further distinguishes this compound.

Properties

CAS Number

22315-26-0

Product Name

8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one

IUPAC Name

8-methyl-3,8-diazabicyclo[3.2.1]octan-2-one

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C7H12N2O/c1-9-5-2-3-6(9)7(10)8-4-5/h5-6H,2-4H2,1H3,(H,8,10)

InChI Key

PJMWVIXECNGQSY-UHFFFAOYSA-N

SMILES

CN1C2CCC1C(=O)NC2

Canonical SMILES

CN1C2CCC1C(=O)NC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.